4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine] hydrochloride is a chemical compound with the CAS Number: 1414959-17-3 . It has a molecular weight of 241.74 and its IUPAC name is 4-fluoro-2,3-dihydrospiro[indene-1,3’-piperidine] hydrochloride . The compound is a white solid .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine] hydrochloride is 1S/C13H16FN.ClH/c14-12-4-1-3-11-10 (12)5-7-13 (11)6-2-8-15-9-13;/h1,3-4,15H,2,5-9H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a white solid . Its molecular formula is C13H17ClFN and it has a molecular weight of 241.74 .Scientific Research Applications
Pharmacological Properties and Synthesis
A study on the Sila-Analogues of High-Affinity, Selective σ Ligands highlighted the synthesis and pharmacological properties of 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, showcasing their affinity for central nervous system receptors through radioligand binding assays. These compounds were synthesized to replace the carbon spirocenter with a silicon atom, which is crucial for understanding their interaction with various receptors (Tacke et al., 2003).
Research on Unexpected Spiroproducts from N‐Benzoylglycine and Ortho‐Formylbenzoic Acids developed new spirocompounds through a reaction involving N-benzoylglycine, illustrating the potential for creating novel compounds with varied structural and pharmacological characteristics (Younesi et al., 2009).
An investigation into Rhodium Catalyzed Hydroformylation for the synthesis of Fluspirilen and Penfluridol highlighted a key intermediate step involving 4,4-bis(p-fluorophenyl)butylbromide. This study underscores the importance of catalyzed reactions in the synthesis of pharmaceuticals with complex structures (Botteghi et al., 2001).
Structural Analysis and Applications
A Study on Iodine Catalyzed One-Pot Multi-Component Reaction to CF3-containing spiro[indene-2,3′-piperidine] derivatives provided insights into the synthesis of complex spirocompounds, demonstrating the structural versatility and potential applications of these compounds in various scientific and pharmacological research areas (Dai et al., 2012).
The Intermolecular C-H···O and C-H···X interactions in substituted spiroacenaphthylene structures study explored the crystal packing and molecular interactions of spiroacenaphthylene derivatives, providing a foundation for understanding the molecular stability and reactivity of such compounds (Suresh et al., 2012).
Efficient Synthesis of Renin Inhibitors based on the 5-alkoxy-(3R)-hydroxy-2,3-dihydrospiro[indene-1,4′-piperidines] scaffold demonstrated an innovative synthetic method, emphasizing the compound's moderate in vitro binding affinity for purified human renin, which is significant for the development of new therapeutic agents (Nakamura et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
7-fluorospiro[1,2-dihydroindene-3,3'-piperidine];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN.ClH/c14-12-4-1-3-11-10(12)5-7-13(11)6-2-8-15-9-13;/h1,3-4,15H,2,5-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFKXNDDIURCAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C=CC=C3F)CNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.